tert-Butylphosphonic acid

Descripción general

Descripción

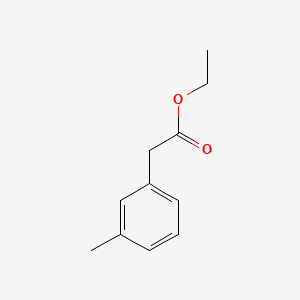

tert-Butylphosphonic acid is a heterocyclic organic compound with the molecular formula C4H11O3P . It has a molecular weight of 138.1 .

Synthesis Analysis

tert-Butylphosphonic acid can be synthesized from dialkyl or diaryl phosphonate, dichlorophosphine or dichlorophosphine oxide, and phosphonodiamide . The dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that involves bromotrimethylsilane followed by methanolysis) are considered the best methods to prepare phosphonic acids .

Molecular Structure Analysis

The molecular structure of tert-Butylphosphonic acid has been studied using density functional theory (DFT) simulations . These simulations have shown that tert-Butylphosphonic acid can interact with the TiO2-terminated surface of Barium titanate (BTO) in multiple favorable binding modes .

Chemical Reactions Analysis

tert-Butylphosphonic acid has been found to react with vanadium(III) trichloride in the presence of 1,10-phenanthroline/2,2’-bipyridine as an ancillary ligand in acetonitrile at room temperature to afford two dinuclear dicationic vanadium(IV) complexes . It also reacts with zinc alkyls to form titanium alkoxide phosphonate complexes .

Physical And Chemical Properties Analysis

tert-Butylphosphonic acid has a melting point of 187-189 °C . Its molecular weight is 138.1 and its molecular formula is C4H11O3P .

Aplicaciones Científicas De Investigación

1. Construction of High-Nuclearity Hybrid Silver-Lanthanide Phosphonate Clusters

Duan et al. (2018) demonstrated the use of tert-butylphosphonic acid in constructing high-nuclearity hybrid silver(I)-ytterbium(III) phosphonate clusters. These unique clusters feature core-shell arrangements with silver(I)-copper(II) or silver(I) ethynide cluster shells stabilized by peripheral phosphonate ligands (Duan, Guang-Xiong et al., 2018).

2. Formation of Cage-Like Tetramers in Solution

Giba and Tolstoy (2021) studied the self-association of tert-butylphosphonic acid in solution, revealing the formation of highly symmetric cage-like tetramers held together by hydrogen bonds. This discovery provides insights into the molecular behavior of phosphonic acids in polar aprotic media (Giba, I. S. & Tolstoy, P., 2021).

3. Synthesis of Rare-Earth Phosphonate Clusters

Jin, Xie, and Lu (2018) utilized tert-butylphosphonic acid to create rare-earth phosphonate clusters. These clusters, featuring rare-earth elements like europium and ytterbium, exhibited unique absorption in the UV region and fluorescence properties, suggesting potential applications in materials science (Jin, Jun-Ling et al., 2018).

4. Application in Gas Phase Analysis

Mehring, Schürmann, and Ludwig (2003) explored the structure of tert-butylphosphonic acid in various phases, including gas, for potential applications in gas phase analysis. They used techniques like NMR spectroscopy and mass spectrometry to study the hydrogen-bondedaggregates of tert-butylphosphonic acid, highlighting its versatility across different states (Mehring, M., Schürmann, M., & Ludwig, R., 2003).

5. Development of Polynuclear Copper Complexes

Mautner et al. (2010) reported on the synthesis and magnetic behavior of polynuclear copper(II) complexes involving tert-butylphosphonic acid. These complexes have potential applications in magnetic materials and coordination chemistry (Mautner, F. et al., 2010).

6. Fabrication of Anionic and Neutral Decanuclear Copper(II) Phosphonate Cages

Chandrasekhar et al. (2012) utilized tert-butylphosphonic acid in the synthesis of soluble molecular copper(II) phosphonates. These decanuclear cages demonstrate the potential of tert-butylphosphonic acid in constructing complex molecular structures with potential applications in materials science and catalysis (Chandrasekhar, V. et al., 2012).

Safety And Hazards

Direcciones Futuras

tert-Butylphosphonic acid has been used in the preparation of dinuclear dicationic vanadium (IV) complexes, borophosphonate cages, hexanuclear copper (II) cages, and soluble molecular copper (II) phosphonates . It has also been used as a model to study the interaction between phosphonates and titania surfaces . Future research may focus on further exploring these applications and developing new synthesis methods.

Propiedades

IUPAC Name |

tert-butylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3P/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDSVONAYZTTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871106 | |

| Record name | tert-Butylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | t-Butylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

tert-Butylphosphonic acid | |

CAS RN |

4923-84-6 | |

| Record name | 4923-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, (1,1-dimethylethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate](/img/structure/B1347085.png)